Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate
Description
Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate is a multifunctional isonicotinate derivative featuring amino, chloro, cyano, formyl, and ester substituents.
Properties
Molecular Formula |
C10H8ClN3O3 |
|---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
ethyl 5-amino-2-chloro-3-cyano-6-formylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H8ClN3O3/c1-2-17-10(16)7-5(3-12)9(11)14-6(4-15)8(7)13/h4H,2,13H2,1H3 |
InChI Key |
LSLZLTLFKIERTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=C1N)C=O)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate typically involves multi-step organic reactions. One common method includes the reaction of ethyl isonicotinate with appropriate reagents to introduce the amino, chloro, cyano, and formyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Ethyl 3-amino-6-chloro-5-cyano-2-carboxyisonicotinate.
Reduction: Ethyl 3-amino-6-chloro-5-aminomethyl-2-formylisonicotinate.
Substitution: Ethyl 3-amino-6-azido-5-cyano-2-formylisonicotinate.
Scientific Research Applications
Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on standard atomic weights.
Key Observations:
- Reactivity : The formyl group at position 2 in the target compound offers superior reactivity for synthetic modifications compared to methyl or acetyl groups in analogs .
- Bioactivity : Analogs with bulky substituents (e.g., benzylpiperidinyl in compound 15) exhibit enhanced acetylcholinesterase inhibition, suggesting that the target compound’s smaller substituents may prioritize solubility over potency .
- Molecular Weight : The target compound’s lower molecular weight (283.66 vs. 391.86–505.62 in analogs) may improve bioavailability but reduce target-binding avidity due to fewer hydrophobic interactions .
Biological Activity
Ethyl 3-amino-6-chloro-5-cyano-2-formylisonicotinate is a chemical compound with notable biological activity, particularly in antimicrobial and anticancer research. Its structural features, including an ethyl group, an amino group, a chloro substituent, and a cyano group attached to the isonicotinic framework, suggest potential therapeutic applications. This article explores the biological activity of this compound, highlighting relevant research findings and case studies.
- Molecular Formula : C₁₁H₈ClN₃O
- Molecular Weight : 239.64 g/mol
- CAS Number : 99074-47-2
This compound exhibits its biological effects through various mechanisms:
-
Antimicrobial Activity :
- Preliminary studies indicate that compounds with similar structures have shown inhibitory effects on bacterial growth, particularly against both Gram-positive and Gram-negative bacteria.
- The presence of the cyano and chloro groups enhances its reactivity, potentially increasing its efficacy as an antimicrobial agent.
- Anticancer Properties :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-amino-6-chloroisonicotinate | Similar core structure without cyano and formyl | Lacks cyano and formyl groups |
| Ethyl 4-amino-5-cyano-2-pyridinecarboxylate | Contains cyano but different position of amino | Different pyridine derivative |
| Ethyl 3-amino-2-cyanoisonicotinate | Contains cyano but lacks chloro and formyl | Different position for cyano |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that derivatives of isonicotinic acid exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.
- Anticancer Activity :
- Potential for Drug Development :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
